N-phenylazetidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylazetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H12N2·2HCl and a molecular weight of 221.13 g/mol
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of phenylacetonitrile with ethylenediamine under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which is then reduced to form the azetidine ring.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the cyclization of appropriate precursors under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as N-phenylazetidin-3-one.
Reduction: Reduction reactions can convert the compound into its corresponding amine, N-phenylazetidin-3-amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) can be employed in substitution reactions.
Major Products Formed:
Oxidation: N-phenylazetidin-3-one
Reduction: N-phenylazetidin-3-amine
Substitution: Various substituted azetidines depending on the nucleophile used
Scientific Research Applications
N-phenylazetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the structure-activity relationships of azetidine derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-phenylazetidin-3-amine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N-phenylazetidin-3-amine dihydrochloride is unique due to its structural features and reactivity. Similar compounds include:
Azetidine: A simpler nitrogen-containing heterocycle without the phenyl group.
N-phenylpiperidine: A larger ring structure with similar phenyl substitution.
N-phenylmorpholine: Another nitrogen-containing heterocycle with a different ring size.
Properties
CAS No. |
2138172-01-5 |
---|---|
Molecular Formula |
C9H14Cl2N2 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.